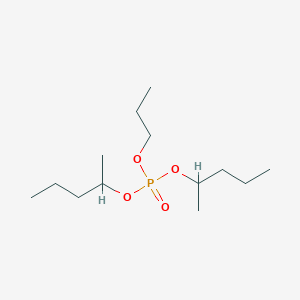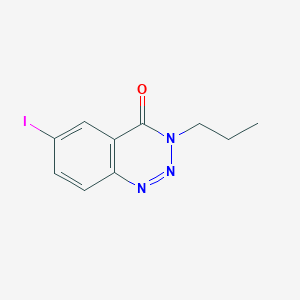
5-Methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in various natural products and pharmaceuticals. This particular compound features a methoxy group at the 5-position, a prop-2-en-1-yl group at the 1-position, and a carboxylic acid group at the 2-position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 5-methoxyindole with an appropriate allyl halide under basic conditions, followed by carboxylation at the 2-position. The reaction typically employs lithium diisopropylamide (LDA) as the base and allyl bromide as the alkylating agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid.
Reduction: Formation of 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-methanol or 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-aldehyde.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxyindole-2-carboxylic acid: Lacks the prop-2-en-1-yl group at the 1-position.
1-(Prop-2-en-1-yl)-1H-indole-2-carboxylic acid: Lacks the methoxy group at the 5-position.
5-Hydroxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid: Contains a hydroxyl group instead of a methoxy group at the 5-position.
Uniqueness
5-Methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid is unique due to the presence of both the methoxy group and the prop-2-en-1-yl group, which may confer distinct chemical and biological properties compared to its analogs. This combination of functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
918161-87-2 |
|---|---|
Molekularformel |
C13H13NO3 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
5-methoxy-1-prop-2-enylindole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-3-6-14-11-5-4-10(17-2)7-9(11)8-12(14)13(15)16/h3-5,7-8H,1,6H2,2H3,(H,15,16) |
InChI-Schlüssel |
UVBGCKFCWKGDLS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C(=C2)C(=O)O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene](/img/structure/B15169807.png)
![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)
![5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15169814.png)
![Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate](/img/structure/B15169825.png)
![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B15169827.png)
![1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]](/img/structure/B15169828.png)

![N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15169845.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate](/img/structure/B15169853.png)

![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)


